

# Understanding the chemical structure and properties of Neflamapimod

Author: BenchChem Technical Support Team. Date: December 2025



# An In-Depth Technical Guide to Neflamapimod: A p38 MAPKα Inhibitor

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Neflamapimod**, formerly known as VX-745, is a potent and selective, orally bioavailable small molecule inhibitor of the p38 mitogen-activated protein kinase alpha (MAPKα).[1][2] Developed initially by Vertex Pharmaceuticals for inflammatory diseases such as rheumatoid arthritis, it has since been repurposed and is under investigation by EIP Pharma for the treatment of central nervous system (CNS) disorders, including Alzheimer's disease and Dementia with Lewy Bodies.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Neflamapimod**.

## **Chemical Structure and Properties**

**Neflamapimod** is a member of the pyrimidopyridazine class of compounds.[5] Its chemical identity and key physicochemical properties are summarized in the tables below.

#### **Table 1: Chemical Identifiers for Neflamapimod**



| Identifier        | Value                                                                                 |
|-------------------|---------------------------------------------------------------------------------------|
| IUPAC Name        | 5-(2,6-dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6H-pyrimido[1,6-b]pyridazin-6-one |
| SMILES String     | c1cc(c(c(c1)Cl)-<br>c2c3ccc(nn3cnc2=O)Sc4ccc(cc4F)F)Cl[6]                             |
| CAS Number        | 209410-46-8                                                                           |
| Molecular Formula | C19H9Cl2F2N3OS[6]                                                                     |
| Synonyms          | VX-745, VD-31,745[7]                                                                  |

#### **Table 2: Physicochemical Properties of Neflamapimod**

| Property              | Value                      | Source                |
|-----------------------|----------------------------|-----------------------|
| Molecular Weight      | 436.26 g/mol               | [6]                   |
| logP                  | 5.17                       | ALOGPS (Predicted)[7] |
| 4.89                  | Chemaxon (Predicted)[7]    |                       |
| Aqueous Solubility    | 0.000559 mg/mL (Predicted) | ALOGPS[7]             |
| Insoluble             | [1]                        |                       |
| pKa (Strongest Basic) | -5.9 (Predicted)           | Chemaxon[7]           |

#### **Mechanism of Action**

**Neflamapimod** is an ATP-competitive inhibitor of p38 MAPK $\alpha$ , a serine/threonine kinase that plays a central role in cellular responses to stress and inflammation. The p38 MAPK signaling pathway is implicated in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 beta (IL-1 $\beta$ ).[1] By inhibiting p38 MAPK $\alpha$ ,

**Neflamapimod** effectively suppresses the downstream signaling cascade that leads to the production of these inflammatory mediators.[1]

## Binding to p38 MAPKα



While a co-crystal structure of **Neflamapimod** with p38 MAPKα is not publicly available, the binding mode can be inferred from the crystal structure of a closely related analog. The 2,6-dichlorophenyl group is situated in a hydrophobic pocket, with the chlorine atoms making favorable van der Waals interactions with residues such as V30, L108, A157, and L167. The phenyl ring itself interacts with backbone atoms of G110, A111, and D112.[1]

## **Downstream Signaling Pathways**

The inhibition of p38 MAPKα by **Neflamapimod** has been shown to modulate several downstream signaling pathways implicated in neurodegenerative diseases.





Click to download full resolution via product page

Neflamapimod's Mechanism of Action

## **Pharmacological Properties**



The pharmacological profile of **Neflamapimod** has been characterized through a series of in vitro and in vivo studies, as well as clinical trials.

Table 3: In Vitro Inhibitory Activity of Neflamapimod

| Assay          | Target/Cell Line               | IC <sub>50</sub> (nM) |
|----------------|--------------------------------|-----------------------|
| Kinase Assay   | ρ38 ΜΑΡΚα                      | 10[8]                 |
| Kinase Assay   | р38 МАРКВ                      | 220[8]                |
| Cellular Assay | Human PBMCs (IL-1β production) | 56[8]                 |
| Cellular Assay | Human PBMCs (TNF-α production) | 52[8]                 |

**Table 4: Pharmacokinetic and Pharmacodynamic** 

**Properties of Neflamapimod** 

| Parameter                          | Value                        | Species     |
|------------------------------------|------------------------------|-------------|
| Bioavailability                    | Orally active                | Human       |
| Blood-Brain Barrier<br>Penetration | Yes                          | Human       |
| CSF to Unbound Plasma Ratio        | ~1.2                         | Human[4]    |
| Effect on CSF Biomarkers           | Reduction in p-tau and T-tau | Human[5][9] |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize **Neflamapimod**.

# In Vitro Kinase Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)

This assay determines the 50% inhibitory concentration (IC<sub>50</sub>) of **Neflamapimod** against p38 MAPK $\alpha$  and p38 MAPK $\beta$ .



#### Methodology:

- Enzyme and Inhibitor Preparation: A fixed concentration of recombinant p38 MAPKα or p38 MAPKβ (e.g., 15 nM) is incubated with varying concentrations of Neflamapimod (dissolved in DMSO) for 10 minutes at 30°C.
- Reaction Mixture: The reaction is carried out in a buffer (e.g., 0.1 M HEPES, pH 7.5)
  containing 10% glycerol, 10 mM MgCl<sub>2</sub>, 2.5 mM phosphoenolpyruvate, 200 μM NADH, 150
  μg/mL pyruvate kinase, 50 μg/mL lactate dehydrogenase, and 200 μM of a substrate peptide
  (e.g., EGF receptor peptide).
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP (e.g., 100  $\mu$ M for p38 $\alpha$  and 70  $\mu$ M for p38 $\beta$ ).
- Data Acquisition: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- Data Analysis: The IC<sub>50</sub> value is calculated from the dose-response curve of the inhibitor concentration versus the reaction rate.[8]





Click to download full resolution via product page

Kinase Inhibition Assay Workflow

### Cellular Assay for Inhibition of TNF-α Production







This assay assesses the ability of **Neflamapimod** to inhibit the production of the proinflammatory cytokine TNF- $\alpha$  in a cellular context.

#### Methodology:

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) are cultured in appropriate media.
- Inhibitor Pre-incubation: The cells are pre-incubated with varying concentrations of Neflamapimod for a specified period.
- Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α.
- Sample Collection: After a set incubation period, the cell culture supernatant is collected.
- Cytokine Measurement: The concentration of TNF-α in the supernatant is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The IC<sub>50</sub> for TNF-α inhibition is determined by plotting the Neflamapimod concentration against the percentage of TNF-α inhibition relative to the stimulated control.
   [10]





Click to download full resolution via product page

Cellular TNF-α Inhibition Assay

### Conclusion



**Neflamapimod** is a well-characterized, potent, and selective inhibitor of p38 MAPK $\alpha$  with the potential to treat a range of neuroinflammatory and neurodegenerative disorders. Its ability to penetrate the blood-brain barrier and modulate key signaling pathways involved in synaptic dysfunction and inflammation makes it a promising therapeutic candidate. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20200308176A1 Co-crystals of neflamapimod (vx-745) Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Integration of In Silico Strategies for Drug Repositioning towards P38α Mitogen-Activated Protein Kinase (MAPK) at the Allosteric Site PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the chemical structure and properties of Neflamapimod]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1684350#understanding-the-chemical-structure-and-properties-of-neflamapimod]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com